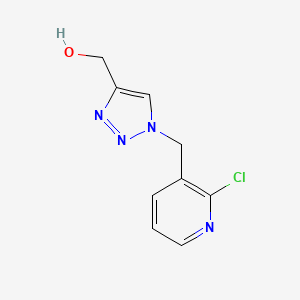

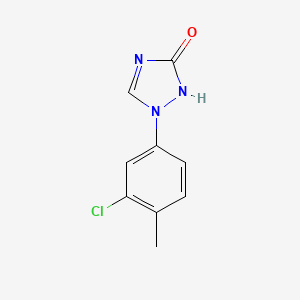

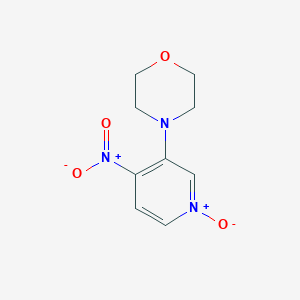

![molecular formula C8H13Cl2N3O2 B1458730 methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride CAS No. 126167-34-8](/img/structure/B1458730.png)

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride

描述

“Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride” is a chemical compound . It is also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” and can be obtained from histamine dihydrochloride and polyformaldehyde . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .

Synthesis Analysis

The synthesis of this compound involves dissolving histamine dihydrochloride (3.68g; 20mmol; 1eq) and polyformaldehyde (1.20g; 40mmol; 2eq) in water (30ml). The mixture is then heated to reflux for 4 hours. The volatiles are evaporated, and the residue is dried under vacuum. The compound can be used without further purification .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C7H11N3 . The InChI code is 1S/C7H11N3/c1-10-3-2-6-7(4-10)9-5-8-6/h5H,2-4H2,1H3, (H,8,9) .科学研究应用

P2X7 Receptor Antagonism

A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, including methyl substituted variants, have been synthesized to address issues related to P2X7 affinity and liver microsomal stability. The findings led to the identification of potent P2X7 antagonists with high oral bioavailability, low to moderate clearance, and acceptable safety margins in preclinical species. These compounds, exemplified by JNJ 54166060, demonstrate the therapeutic potential of targeting the P2X7 receptor in various diseases, showcasing a unique cytochrome P450 (CYP) profile and regioselective inhibition of midazolam CYP3A metabolism (Swanson et al., 2016).

Nitration and Substitution Reactions

Research into the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has provided insights into the formation of nitro and dinitro derivatives under controlled conditions. These studies reveal pathways for synthesizing halogen-substituted nitro compounds, offering a methodological foundation for further chemical transformations and the synthesis of novel compounds (Smolyar et al., 2007).

Synthesis of Spiro Derivatives

The synthesis of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from reactions involving imidazo[1,2-a]pyridinones highlights the compound's versatility in generating spiro derivatives. These findings are significant for developing molecules with potential biological activities, showcasing the compound's utility in organic synthesis and drug discovery efforts (Abe et al., 2010).

Vibrational Spectroscopy and Molecular Structure Analysis

Studies utilizing density functional theory (DFT) and X-ray diffraction (XRD) have been conducted to determine the molecular structure and vibrational energy levels of methyl-derivatives of imidazo[4,5-c]pyridine. These analyses provide valuable insights into the compound's chemical properties and potential applications in materials science and molecular engineering (Dymińska et al., 2011).

Tautomerism and Structural Transformation

Research into the tautomerism of heterocycles, such as the spontaneous transformation products of related hexahydro pyrazolo derivatives, contributes to the understanding of the compound's stability and reactivity. These studies provide insights into the behavior of these molecules in various environments, potentially guiding the design of more stable and reactive compounds for pharmaceutical applications (Gubaidullin et al., 2014).

安全和危害

The safety data sheet for a similar compound, 5-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, indicates that it may cause skin and eye irritation, and it is harmful to aquatic life . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBXVUQCSCEIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)NC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

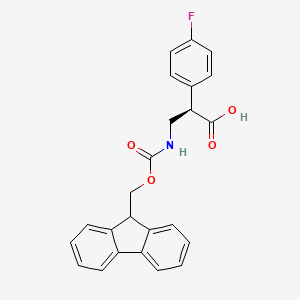

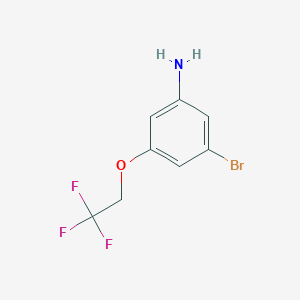

![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)

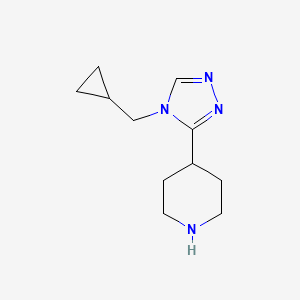

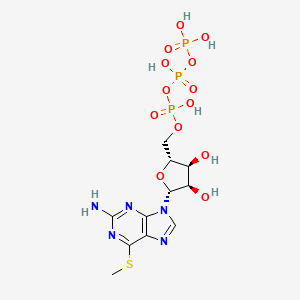

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)

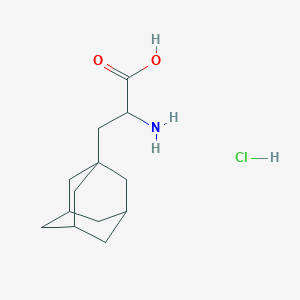

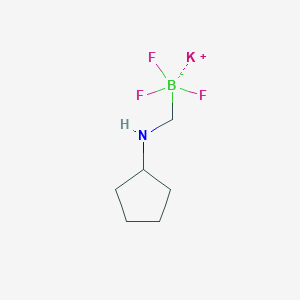

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)